molecular formula C13H11N3S B3063973 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine CAS No. 832694-16-3

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B3063973
CAS No.: 832694-16-3
M. Wt: 241.31 g/mol
InChI Key: RSUCBZJSTXEGSF-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be further functionalized . Another approach involves the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the aminophenyl group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

832694-16-3

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)10-7-17-11-5-6-16-13(15)12(10)11/h1-7H,14H2,(H2,15,16)

InChI Key

RSUCBZJSTXEGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3)N)N

Origin of Product

United States

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